bolesatine

Immunology T-cell activation Mitogen

Bolesatine is a 63 kDa glycoprotein that uniquely inhibits protein synthesis via GTP/ATP hydrolysis, not ribosomal RNA depurination. It serves as an essential control to distinguish energy-depletion mechanisms from classical RIP effects. At picomolar levels, it acts as a T-cell-specific mitogen >200-fold stronger than PHA, inducing IL-1α/IL-2 release. It also agglutinates human platelets activation-independently (30 nM, EDTA/PGI2-resistant) and shows 50% tumor remission at ~0.17 mg/kg in SP2/O models. Procure authentic bolesatine for reproducible, mechanism-specific research.

Molecular Formula C29H46O2
Molecular Weight 0
CAS No. 123896-30-0
Cat. No. B1168742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebolesatine
CAS123896-30-0
Synonymsbolesatine
Molecular FormulaC29H46O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bolesatine (CAS 123896-30-0): A Distinctive Mycotoxin Protein for Specialized Research Procurement


Bolesatine (CAS 123896-30-0) is a monomeric glycoprotein of approximately 63 kDa isolated from the mushroom Rubroboletus satanas (formerly Boletus satanas Lenz) [1]. It is a heat-stable, single-chain polypeptide with a basic pI of 8.3, containing an intrachain disulfide bridge and glycosylated mannose residues [1]. Bolesatine is a lectin with specificity for D-galactose [1] and exhibits a dual functional profile: at low concentrations (picomolar to low nanomolar range), it acts as a potent T-cell-specific mitogen [2]; at higher concentrations (≥9.5 nM), it inhibits protein synthesis in both cell-free systems and cultured cells [3]. Unlike classical ribosome-inactivating proteins (RIPs) such as ricin or saporin, bolesatine does not damage ribosomal RNA; instead, it functions as a nucleoside triphosphate phosphatase, preferentially hydrolyzing GTP (80–90%) and ATP (10–40%) to deplete the energy pool required for translation elongation [4].

Bolesatine Procurement: Why Structural or Mechanistic Analogs Cannot Substitute


Bolesatine is frequently misclassified alongside ribosome-inactivating proteins (RIPs) such as ricin, saporin, and trichosanthin due to its ability to inhibit protein synthesis [1]. However, rigorous mechanistic studies demonstrate that bolesatine does not depurinate ribosomal RNA [1]; instead, it hydrolyzes nucleoside triphosphates, preferentially GTP, thereby depleting elongation factor-2 (EF-2) of its energy source [2]. Consequently, generic RIPs cannot replicate the specific cellular consequences of bolesatine treatment, including the paradoxical increase in polysome pools observed in MDCK cells [3]. Furthermore, its potent T-cell-specific mitogenic activity—quantified at >200-fold that of phytohemagglutinin (PHA) [4]—is a unique functional signature absent in most comparator toxins. Substitution with another protein synthesis inhibitor or a standard lectin (e.g., Concanavalin A) will yield divergent experimental outcomes in immunological assays, cellular signaling studies (PKC activation), and mitochondrial toxicity investigations [5]. Procurement of authentic bolesatine is therefore essential for reproducible research that depends on its precise enzymatic and lectin activities.

Bolesatine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Bolesatine vs. Phytohemagglutinin (PHA): A 200-Fold Superior Mitogenic Potency in T Lymphocytes

In comparative in vitro studies of mitogenic activity on peripheral blood T lymphocytes, bolesatine demonstrates a potency at least 200-fold higher than the well-characterized plant lectin phytohemagglutinin (PHA) [1]. This profound difference establishes bolesatine as a uniquely sensitive probe for T-cell activation studies, operating at concentrations orders of magnitude lower than standard mitogens. Optimal mitogenic doses of bolesatine also induce the specific release of interleukin-1α and interleukin-2 from mononuclear cell cultures [2].

Immunology T-cell activation Mitogen Lectin Interleukin

Bolesatine vs. Ricin/Saporin: Mechanistic Divergence Confirmed by Poly(U) Translation Assay

A direct functional comparison using a poly(U)-dependent translation system demonstrates that bolesatine does not damage ribosomes, in stark contrast to classic ribosome-inactivating proteins (RIPs) like ricin and saporin. Ribosomes pretreated with bolesatine (1–10 µg) and subsequently washed retain full translational activity when supplemented with fresh elongation factors [1]. In the same experimental paradigm, ricin and saporin irreversibly inactivate ribosomes by depurinating 28S rRNA [2]. This functional exclusion from the RIP class is a critical differentiator.

Molecular pharmacology Protein synthesis inhibition Ribosome-inactivating proteins Mechanism of action

Bolesatine vs. Direct Translation Inhibitors: Quantitative GTPase Activity as the Primary Mechanism

Unlike direct inhibitors of elongation factors (e.g., diphtheria toxin or cycloheximide), bolesatine inhibits protein synthesis indirectly by hydrolyzing nucleoside triphosphates. In vitro assays reveal that bolesatine (1–10 µg) hydrolyzes 80–90% of GTP and 10–40% of ATP, with no direct effect on elongation factor-2 (EF-2) [1]. This classifies bolesatine functionally as a nucleoside triphosphate phosphatase rather than a classical translation inhibitor, a distinction that directly impacts its utility in biochemical assays.

Enzymology Nucleoside triphosphate phosphatase GTP hydrolysis Translation elongation

Bolesatine Cytotoxicity: Differential IC50 Values for Protein vs. DNA Synthesis in MDCK Cells

In Madin Darby canine kidney (MDCK) cells, bolesatine exhibits a clear differential inhibitory profile: it inhibits protein synthesis with an IC50 of 0.14 µM, while DNA synthesis is inhibited with an IC50 of 0.32 µM (a ~2.3-fold lower potency) [1]. Importantly, RNA synthesis remains unaffected at the protein synthesis IC50 concentration, demonstrating a selective impact on macromolecular synthesis. This quantitative differentiation is absent in pan-cellular toxins like alpha-amanitin (which specifically inhibits RNA polymerase II) or RIPs (which broadly inhibit translation without this differential).

Cytotoxicity MDCK cells Protein synthesis inhibition DNA synthesis inhibition IC50

Bolesatine vs. Common Lectins: Unique Agglutination Profile Independent of Platelet Activation

Bolesatine agglutinates human and rat platelets at threshold concentrations of 30 nM and 300 nM, respectively, and agglutinates all red blood cells without blood group specificity in the concentration range of 20–40 nM [1]. Crucially, this agglutination is not inhibited by EDTA or prostacyclin (PGI2), confirming that it occurs independently of platelet activation pathways [1]. This contrasts with many physiological agonists (e.g., thrombin, ADP) and other lectins that induce aggregation via platelet activation. Fibrinogen decreases agglutination, likely by masking binding sites on platelets or interacting with the toxin [1].

Hematology Platelet agglutination Hemagglutination Lectin D-galactose

Bolesatine: In Vivo Antitumor Remission in SP2/O Lymphosarcoma Model

In a syngeneic Balb/c mouse model of ascitic SP2/O thymic lymphosarcoma, a single intraperitoneal injection of bolesatine at 1/6 and 1/10 of the 24-h LD50 (1 mg/kg) produced tumor remission in 50% and 30% of treated animals, respectively [1]. Treated mice survived 120 days post-treatment—90 days longer than untreated controls [1]. This in vivo efficacy, achieved at sublethal doses, distinguishes bolesatine from many other cytotoxic proteins that lack comparable therapeutic windows in this specific model.

Oncology Lymphosarcoma In vivo efficacy Tumor remission LD50

Bolesatine (CAS 123896-30-0): Validated Application Scenarios in Specialized Research


Comparative Studies of Non-RIP Protein Synthesis Inhibitors

Bolesatine is the preferred positive control or test article for experiments requiring a protein synthesis inhibitor that functions via nucleoside triphosphate hydrolysis rather than ribosomal RNA depurination. Its confirmed inability to damage ribosomes in poly(U) translation assays [1] makes it essential for side-by-side comparisons with classic RIPs (ricin, saporin) to dissect divergent mechanisms of translational arrest. Researchers investigating energy depletion-linked translation inhibition should procure bolesatine to establish mechanism-specific endpoints [2].

T Lymphocyte Activation and Cytokine Release Assays

With a mitogenic potency at least 200-fold higher than phytohemagglutinin [3], bolesatine is the reagent of choice for sensitive T-cell activation studies. Its ability to induce interleukin-1α and interleukin-2 release at picomolar to low nanomolar concentrations [4] enables researchers to minimize off-target lectin effects and maximize signal-to-noise ratios in cytokine profiling and T-cell signaling experiments. Bolesatine is particularly suited for studies requiring strong T-cell-specific mitogenic responses without polyclonal B-cell activation.

Platelet Agglutination and Activation-Independent Hemagglutination Research

Bolesatine's unique ability to agglutinate human platelets at a threshold of 30 nM in a manner completely refractory to EDTA and PGI2 inhibition [5] makes it an indispensable tool for discriminating between true platelet aggregation (activation-dependent) and passive agglutination (activation-independent). Researchers studying platelet membrane glycoprotein interactions, lectin-induced agglutination pathways, or developing diagnostic assays for platelet function disorders should consider bolesatine as a validated, activation-independent agglutinin.

In Vivo Tumor Remission Studies in Lymphosarcoma Models

Bolesatine's documented ability to induce 50% tumor remission at approximately 0.17 mg/kg (1/6 LD50) in the SP2/O murine lymphosarcoma model [6] positions it as a reference cytotoxic protein for preclinical oncology research. It is particularly valuable for comparative efficacy studies evaluating novel immunotoxins or protein-based anticancer agents, providing a benchmark with a defined therapeutic window and survival extension of 90 days versus untreated controls [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for bolesatine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.